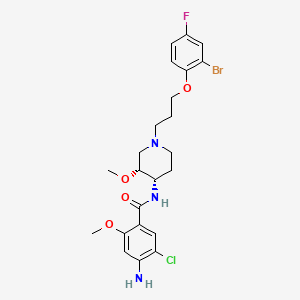
2'-Bromo Cisapride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo Cisapride is a derivative of Cisapride, a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. Cisapride acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo Cisapride typically involves the bromination of Cisapride. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring of Cisapride under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of 2’-Bromo Cisapride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2’-Bromo Cisapride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Elimination Reactions: Under basic conditions, 2’-Bromo Cisapride can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while elimination reactions can produce alkenes.
科学研究应用
2’-Bromo Cisapride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its effects on gastrointestinal motility and potential therapeutic applications.
Medicine: Investigated for its potential use in treating gastrointestinal disorders, similar to Cisapride.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in analytical chemistry.
作用机制
2’-Bromo Cisapride exerts its effects by acting as a serotonin 5-HT4 receptor agonist, similar to Cisapride . This action increases the release of acetylcholine in the enteric nervous system, enhancing gastrointestinal motility. The bromo group may influence the compound’s binding affinity and selectivity for the receptor, potentially altering its pharmacological profile.
相似化合物的比较
Cisapride: The parent compound, known for its prokinetic effects.
Metoclopramide: Another prokinetic agent with similar therapeutic uses but different receptor targets.
Prucalopride: A selective 5-HT4 receptor agonist used for chronic constipation.
Uniqueness: 2’-Bromo Cisapride is unique due to the presence of the bromo group, which can alter its chemical reactivity and pharmacological properties. This modification may enhance its selectivity, efficacy, or safety profile compared to similar compounds.
属性
分子式 |
C23H28BrClFN3O4 |
|---|---|
分子量 |
544.8 g/mol |
IUPAC 名称 |
4-amino-N-[(3R,4S)-1-[3-(2-bromo-4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C23H28BrClFN3O4/c1-31-21-12-18(27)17(25)11-15(21)23(30)28-19-6-8-29(13-22(19)32-2)7-3-9-33-20-5-4-14(26)10-16(20)24/h4-5,10-12,19,22H,3,6-9,13,27H2,1-2H3,(H,28,30)/t19-,22+/m0/s1 |
InChI 键 |
WWGSKMZFIHLNJH-SIKLNZKXSA-N |
手性 SMILES |
CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=C(C=C(C=C3)F)Br |
规范 SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=C(C=C(C=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















